
4-Anilino-6-phenylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile typically involves the cyclocondensation of benzaldehyde with ethyl cyanoacetate and thiourea in an alkaline medium . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the creation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
科学的研究の応用
4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile has been extensively studied for its potential as an anticancer agent. It has shown promising cytotoxic activities against various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7) . Additionally, it has been evaluated for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), making it a potential candidate for anti-angiogenic therapy .
Beyond its anticancer properties, this compound has also been explored for its antimicrobial activities. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
作用機序
The mechanism of action of 4-phenyl-6-(phenylamino)pyrimidine-5-carbonitrile primarily involves the inhibition of key enzymes and receptors involved in cell proliferation and survival. For instance, it acts as an ATP mimetic, binding to the active site of tyrosine kinases such as VEGFR-2, thereby blocking their activity . This inhibition disrupts signaling pathways essential for tumor growth and angiogenesis, leading to reduced cancer cell proliferation and increased apoptosis.
類似化合物との比較
Pyrimidinone-5-carbonitriles: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial properties.
Benzothiazole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial effects.
Uniqueness: 4-Phenyl-6-(phenylamino)pyrimidine-5-carbonitrile stands out due to its dual activity as both an anticancer and antimicrobial agent. Its ability to inhibit VEGFR-2 and other tyrosine kinases makes it particularly valuable in the development of targeted cancer therapies. Additionally, its structural versatility allows for the creation of various analogs with potentially enhanced properties.
特性
CAS番号 |
76990-17-5 |
|---|---|
分子式 |
C17H12N4 |
分子量 |
272.30 g/mol |
IUPAC名 |
4-anilino-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4/c18-11-15-16(13-7-3-1-4-8-13)19-12-20-17(15)21-14-9-5-2-6-10-14/h1-10,12H,(H,19,20,21) |
InChIキー |
ZNRAHRGDIDIOSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


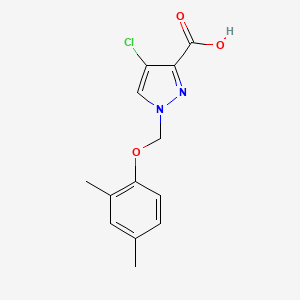

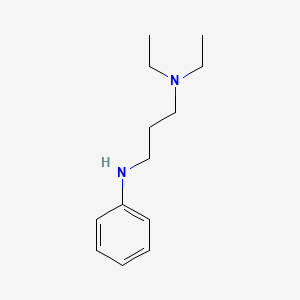
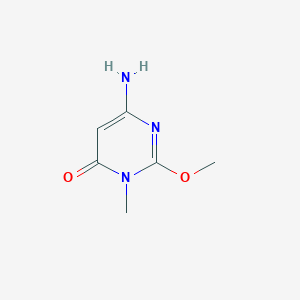
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
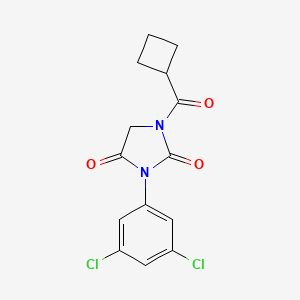
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
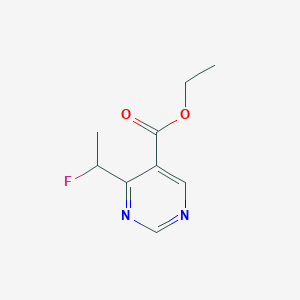

![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)

![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)


